Stigmatellin

Description

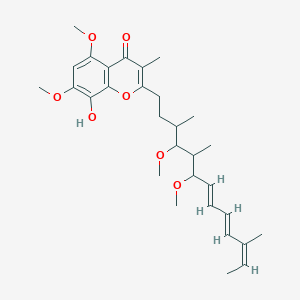

Structure

2D Structure

3D Structure

Properties

CAS No. |

91682-96-1 |

|---|---|

Molecular Formula |

C30H42O7 |

Molecular Weight |

514.6 g/mol |

IUPAC Name |

2-[(7E,9E,11Z)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10- |

InChI Key |

UZHDGDDPOPDJGM-XSEAFXJRSA-N |

SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

Isomeric SMILES |

C/C=C(/C)\C=C\C=C\C(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

Canonical SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

Pictograms |

Acute Toxic |

Synonyms |

stigmatellin |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Production Methodologies for Research

Identification and Characterization of Microbial Sources of Stigmatellin (B1206613)

This compound is a secondary metabolite produced by specific species of myxobacteria, a group of soil-dwelling, Gram-negative bacteria known for their complex life cycles and production of a wide array of bioactive compounds. oup.comwjpls.org The primary and most well-documented microbial source of this compound is Stigmatella aurantiaca . wjpls.orgoup.com This bacterium, particularly strain Sg a15, was the source from which this compound was originally isolated. researchgate.net S. aurantiaca is characterized by its formation of fruiting bodies under nutrient-limiting conditions and its bacteriolytic capabilities, feeding on other microorganisms. oup.comwikipedia.org

More recently, another myxobacterium, Vitiosangium cumulatum , specifically strain MCy10943T, has been identified as a producer of this compound. researchgate.net Research on this strain has also led to the discovery of novel derivatives of this compound, such as stigmatellic acid, iso-methoxy-stigmatellin A, and this compound C. researchgate.netresearchgate.net These discoveries highlight the potential for identifying new variations of the this compound structure from different microbial sources. researchgate.net

This compound itself is a polyketide, featuring a 5,7-dimethoxy-8-hydroxychromone aromatic core linked to a hydrophobic alkenyl side chain. researchgate.netnih.gov Its biosynthesis is directed by a unique type I polyketide synthase (PKS) gene cluster. nih.gov

| Microbial Source | Taxonomic Group | Notable Strains | Key Findings |

| Stigmatella aurantiaca | Myxobacteria | Sg a15, DW4/3-1 | Original source of this compound A and B. oup.comresearchgate.net |

| Vitiosangium cumulatum | Myxobacteria | MCy10943T | Producer of this compound A and novel derivatives (stigmatellic acid, iso-methoxy-stigmatellin A, this compound C). researchgate.net |

Fermentation Strategies and Optimization for this compound Production in Laboratory Settings

The production of this compound for research is achieved through the laboratory cultivation of its microbial sources. Fermentation strategies are optimized to maximize the yield of the compound. Myxobacteria generally have slower growth rates compared to other bacteria, and their cultivation requires specific conditions. mbl.or.kr

For Stigmatella aurantiaca, various media have been employed. Strains like DW4/3-1 are grown in tryptone-based liquid media at temperatures around 30-32°C. nih.govznaturforsch.com For instance, Casitone medium (1% Casitone, 8 mM MgSO₄) is a common choice for vegetative growth. oup.com Another medium, MIX-5, containing glucose, potato starch, peptone, and salts, has been used for cultivating S. aurantiaca strain MYX-030 at 30°C with shaking. beilstein-journals.org The optimal pH for growth is typically around 7.0-7.2. microbialtec.com

For Vitiosangium cumulatum MCy10943T, cultivation has been successfully performed in CYHv3 medium. mdpi.com A crucial strategy to enhance the recovery of secondary metabolites like this compound during fermentation is the addition of an adsorber resin, such as Amberlite XAD-16, to the culture broth. znaturforsch.commdpi.com This resin sequesters the produced compounds from the aqueous medium, preventing potential degradation and simplifying subsequent extraction. mdpi.com Fermentation is typically carried out in shake flasks or larger bioreactors, with parameters such as aeration and agitation being controlled to ensure optimal growth and metabolite production. znaturforsch.com

| Parameter | Stigmatella aurantiaca | Vitiosangium cumulatum |

| Culture Medium | Casitone medium, Tryptone liquid medium, MIX-5 medium. oup.comnih.govbeilstein-journals.org | CYHv3 medium. mdpi.com |

| Key Media Components | Enzymatically hydrolyzed proteins (e.g., Casitone, Tryptone), Starch, MgSO₄. oup.commicrobialtec.com | Not specified in detail, but likely contains complex nutrient sources. |

| Optimal Temperature | 28-32°C. nih.govmicrobialtec.com | Not specified, but likely similar to other myxobacteria (around 30°C). |

| Optimal pH | 7.0-7.2. microbialtec.com | Not specified, but likely near neutral. |

| Production Enhancement | Use of adsorber resin (e.g., Amberlite XAD-16) in the culture. znaturforsch.com | Supplementation of the medium with adsorber resin XAD-16. mdpi.com |

Chromatographic and Spectroscopic Techniques for this compound Isolation and Purification for Research Purity

The isolation and purification of this compound from fermentation cultures is a multi-step process designed to achieve high purity suitable for research applications. The general workflow involves extraction followed by a series of chromatographic separations.

Extraction: The first step is to separate the cellular biomass and the adsorber resin (if used) from the culture broth. znaturforsch.commdpi.com The target compounds are then extracted from the cell mass and the resin using organic solvents like acetone (B3395972) and methanol. znaturforsch.commdpi.com The resulting crude extract is often concentrated and then subjected to liquid-liquid extraction using solvents of varying polarity, such as ethyl acetate (B1210297) and chloroform, to partition and concentrate the stigmatellins. researchgate.netmdpi.com

Chromatographic Purification: The concentrated extract undergoes several rounds of chromatography to separate this compound from other metabolites.

Flash Chromatography: This is often used as an initial fractionation step for the crude extract. mdpi.com

High-Performance Liquid Chromatography (HPLC): This is the key technique for obtaining highly pure this compound. Semi-preparative HPLC is commonly employed for the final purification steps. mdpi.com Both normal-phase and reverse-phase HPLC can be utilized, taking advantage of the different chemical properties of the molecules to achieve separation. reachseparations.com In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, separating compounds based on their hydrophobicity. muohio.edu

Spectroscopic Characterization: Once purified, the chemical structure of this compound is confirmed using a combination of spectroscopic methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. researchgate.netmdpi.com Tandem mass spectrometry (MS²) provides fragmentation patterns that help in identifying the core structure and its derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for elucidating the detailed chemical structure. A suite of NMR experiments, including ¹H-NMR (proton NMR), ¹³C-NMR (carbon-13 NMR), and two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to determine the connectivity of all atoms within the molecule, confirming the structure of the chromone (B188151) ring and the alkenyl side chain. researchgate.netbnmv.ac.in

This combination of extraction, chromatography, and spectroscopy ensures the isolation of this compound with the high degree of purity required for detailed biochemical and structural studies. researchgate.netmdpi.com

Biosynthesis of Stigmatellin

Genetic Basis of Stigmatellin (B1206613) Biosynthesis: Identification and Analysis of sti Gene Clusters

The genetic blueprint for this compound production is located within a large biosynthetic gene cluster (BGC). In the myxobacterium Stigmatella aurantiaca Sg a15, this cluster spans approximately 65 kilobase pairs (kbp) of DNA. nih.govresearchgate.net Molecular analysis has identified a series of genes, designated stiA through stiL, that encode the enzymatic machinery required for this compound biosynthesis. nih.govsecondarymetabolites.org The core of this machinery is an unusual bacterial modular type I polyketide synthase (PKS). nih.govresearchgate.net

A notable feature of the sti gene cluster is its organization, where each module of the PKS is encoded on a separate gene (stiA-J), a contrast to many other type I PKS systems. nih.govresearchgate.net The involvement of this specific gene cluster in producing this compound has been confirmed through targeted gene disruption experiments. nih.govresearchgate.net For instance, site-directed mutagenesis of the PKS genes has been shown to halt this compound production. nih.gov

Comparative genomics has revealed similar this compound BGCs in other myxobacteria, such as Vitiosangium cumulatum MCy10943T. While highly similar to the cluster in S. aurantiaca, the V. cumulatum BGC shows minor organizational differences. mdpi.commdpi.com Specifically, the homolog for the stiJ gene is divided into two separate genes, stiJ1 and stiJ2, and the stiL gene, which encodes a cytochrome P450 enzyme, is also split into stiL1 and stiL2. mdpi.commdpi.comnih.gov

Table 1: Key Genes in the this compound (sti) Biosynthetic Gene Cluster of S. aurantiaca

| Gene | Encoded Protein/Function | Reference |

| stiA-J | Encodes the ten modules of the modular type I polyketide synthase (PKS). | nih.govresearchgate.net |

| stiK | Encodes a stand-alone O-methyltransferase. | nih.gov |

| stiL | Encodes a cytochrome P450 monooxygenase involved in post-PKS hydroxylation. | nih.govresearchgate.net |

| BGC Accession | MIBiG: BGC0000153; GenBank: AJ421825 | nih.govsecondarymetabolites.org |

Polyketide Synthase (PKS) Pathways in this compound Biogenesis: Modular and Iterative Mechanisms

The biosynthesis of this compound's carbon skeleton is governed by a modular type I PKS that exhibits both modular and iterative features, representing a departure from the canonical co-linearity rule often seen in PKS systems. nih.govasm.orgbeilstein-journals.org The assembly line consists of nine modules encoded by the stiA-J genes, yet ten condensation steps are required to form the complete polyketide chain. asm.org This discrepancy implies that at least one of the PKS modules must function iteratively, meaning it is used more than once during the elongation process. nih.govasm.org

This iterative action is thought to involve an unusual mechanism where the growing polyketide chain is transferred backward from an acyl carrier protein (ACP) domain to the ketosynthase (KS) domain of the preceding module for another round of extension. nih.govresearchgate.netresearchgate.net This "stuttering" or iterative use of a module is a key feature that distinguishes the this compound PKS. beilstein-journals.orgnih.gov The this compound pathway is therefore considered a hybrid system that combines both sequential modular and iterative PKS logic. asm.org This programmed deviation from colinearity is a fascinating example of the biosynthetic versatility of myxobacterial PKS pathways. beilstein-journals.orgresearchgate.net

Enzymatic Steps and Domains Involved in this compound Chain Elongation (e.g., Ketosynthase, Acyltransferase, Reductase, Dehydratase)

The elongation of the this compound polyketide chain is a systematic process catalyzed by a series of enzymatic domains within each PKS module. nih.gov The core domains essential for chain extension and modification are present in the Sti proteins. researchgate.netnih.gov

The process for each extension cycle generally involves:

Acyltransferase (AT) : This domain selects the appropriate extender unit, typically derived from malonyl-CoA, and loads it onto the Acyl Carrier Protein (ACP). nih.govnih.gov

Acyl Carrier Protein (ACP) : The ACP acts as a mobile tether, holding the growing polyketide chain via a phosphopantetheine arm and presenting it to the various catalytic domains. nih.govnih.gov

Ketosynthase (KS) : This domain catalyzes the crucial carbon-carbon bond-forming step. It facilitates a Claisen-like condensation between the ACP-bound extender unit and the growing polyketide chain attached to the KS domain itself. nih.gov

β-Keto Processing Domains : Following condensation, the β-keto group of the newly extended chain can be sequentially modified by a suite of reductive domains:

Ketoreductase (KR) : Reduces the β-keto group to a β-hydroxy group. nih.gov

Dehydratase (DH) : Eliminates a water molecule from the β-hydroxy group to form a carbon-carbon double bond. nih.gov

Enoylreductase (ER) : Reduces the double bond to a saturated carbon-carbon bond. nih.gov

The specific combination and activity of these reductive domains within each module dictate the final structure of the polyketide backbone. nih.gov The this compound PKS assembly line contains modules with varying complements of these domains, leading to the specific pattern of methyl branches and double bonds in the final molecule. researchgate.netresearchgate.net

Table 2: Core Enzymatic Domains in Type I PKS Pathways

| Domain | Abbreviation | Function | Reference |

| Ketosynthase | KS | Catalyzes Claisen-like condensation to elongate the polyketide chain. | nih.gov |

| Acyltransferase | AT | Selects and loads extender units (e.g., malonyl-CoA) onto the ACP. | nih.govnih.gov |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. | nih.govnih.gov |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxy group. | nih.gov |

| Dehydratase | DH | Dehydrates a β-hydroxy group to form a double bond. | nih.gov |

| Enoylreductase | ER | Reduces a double bond to a saturated bond. | nih.gov |

Post-PKS Modification Enzymes and Steps in this compound Maturation (e.g., Methylation, Hydroxylation, Cyclization)

After the polyketide chain is fully assembled by the PKS, it undergoes several crucial modifications to become the mature this compound molecule. nih.gov These "tailoring" steps are performed by enzymes encoded within the sti gene cluster. nih.govresearchgate.net

Methylation : The this compound structure features several methoxy (B1213986) groups. The biosynthesis involves two types of O-methyltransferases (O-MTs). nih.govresearchgate.net The sti gene cluster contains two PKS modules, StiD and StiE, that harbor unusual, integrated O-MT domains which methylate hydroxyl groups on the growing chain. researchgate.netnih.gov Structural and biochemical studies have shown that the O-MT domain in StiD methylates an (S)-β-hydroxyl group, while the O-MT in StiE acts on the opposite stereocenter, an (R)-β-hydroxyl group. nih.govescholarship.org Additionally, a stand-alone O-methyltransferase, likely encoded by stiK, is responsible for methylating the phenolic hydroxyl groups on the chromone (B188151) ring after cyclization. nih.govresearchgate.net

Hydroxylation : A hydroxyl group is added to the aromatic ring in a post-PKS step. nih.govresearchgate.net This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the stiL gene. nih.govresearchgate.net Inactivation of stiL results in the production of derivatives that lack this specific hydroxyl group. nih.govresearchgate.net

Cyclization : The final step in forming the core structure is the cyclization and aromatization of the linear polyketide chain to create the characteristic 5,7-dimethoxy-8-hydroxychromone ring. nih.govmdpi.com This release and cyclization step is catalyzed by a novel domain found at the C-terminus of the final PKS module, StiJ. nih.govresearchgate.net This domain does not share sequence similarity with typical thioesterase (TE) domains that normally catalyze chain release, suggesting a unique catalytic mechanism for ring formation. nih.govresearchgate.netnih.gov

Biosynthetic Origins of this compound Derivatives and Congeners

Variations in the this compound biosynthetic pathway can lead to the production of several derivatives and congeners. These natural analogs provide valuable insights into the function of specific tailoring enzymes. mdpi.comresearchgate.net

Targeted inactivation of the stiL gene, which encodes the P450 monooxygenase, leads to the accumulation of two novel derivatives, this compound X and this compound Y. nih.govresearchgate.net Both of these compounds lack the hydroxyl group on the aromatic ring that is normally added by the StiL enzyme. researchgate.net Furthermore, this compound Y is missing one of the methoxy groups on the aromatic ring, and this compound X lacks both, indicating a potential link between hydroxylation and subsequent methylation steps. researchgate.net

More recently, the investigation of another myxobacterium, Vitiosangium cumulatum, led to the isolation of three new this compound derivatives with unique side-chain modifications:

Stigmatellic acid : Features a terminal carboxylic acid group on the alkenyl side chain. mdpi.comresearchgate.net

iso-Methoxy-stigmatellin A : Possesses a methoxy group at a different position (C-12') and a shifted pattern of double bonds in the side chain. mdpi.comresearchgate.net

This compound C : Contains a vicinal diol (two adjacent hydroxyl groups) on the side chain. mdpi.comresearchgate.net

The biosynthesis of these derivatives sheds light on side-chain decoration. mdpi.comresearchgate.net The formation of stigmatellic acid and this compound C is proposed to result from post-PKS enzymatic modifications of the this compound A side chain, likely involving oxidation and epoxidation/hydrolysis catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net In contrast, the altered structure of iso-methoxy-stigmatellin A suggests it is a direct product of the PKS assembly line, resulting from variations in the chain-building process itself. mdpi.com

Heterologous Expression Systems for Investigating this compound Biosynthesis

Studying the biosynthesis of complex natural products like this compound directly in their native producers can be challenging due to slow growth, complex regulation, or difficult genetic manipulation of the host organism. nih.gov Heterologous expression, the transfer and expression of a biosynthetic gene cluster in a more tractable host, has become a powerful tool for circumventing these issues. nih.govuni-saarland.de

Well-characterized hosts such as Streptomyces coelicolor or Escherichia coli are often used for this purpose. nih.govnih.gov By expressing the entire sti gene cluster in a heterologous host, researchers can confirm the function of the genes and study the enzymatic machinery in a controlled environment. beilstein-journals.org This approach is particularly useful for verifying that a specific gene cluster is solely responsible for producing a metabolite, as it isolates the pathway from other native PKS systems in the original producer. beilstein-journals.org The development of genetic tools and protocols for myxobacteria, including host strains like Myxococcus xanthus, also facilitates the study and engineering of pathways like the one for this compound. researchgate.netasm.org This strategy not only aids in understanding the fundamental biosynthetic mechanisms but also opens the door for bioengineering efforts to create novel this compound analogs. uni-saarland.de

Chemical Synthesis and Structural Modification of Stigmatellin

Total Synthetic Strategies for Stigmatellin (B1206613) and its Stereoisomers

The total synthesis of this compound A, a natural product isolated from the myxobacterium Stigmatella aurantiaca, has been a significant challenge for synthetic chemists. nih.gov These synthetic routes are crucial as they confirm the absolute stereochemistry of the natural product, which was established as (3S, 4S, 5S, 6S, 7E, 9E, 10E) through these efforts. mdpi.comresearchgate.net The development of highly diastereo- and enantioselective total syntheses has been a major achievement in this field. nih.gov

Strategies have included formal total syntheses, which construct a key intermediate that has previously been converted to the final natural product. researchgate.net One such approach utilized a desymmetrization of a bicyclic olefin to establish key chiral centers. researchgate.netresearchgate.net The synthesis of stereoisomers, such as those differing in configuration at the C-1' position, has also been a focus, allowing for a deeper understanding of the stereochemical requirements for biological activity. utupub.fi

Key Synthetic Transformations and Methodological Challenges

The assembly of the complex this compound molecule requires a series of sophisticated and stereocontrolled reactions. A notable challenge in early synthetic design was the difficulty in forming the C-1′–C-2′ bond of the side chain via an anionic alkylation process, which proved to be inefficient. researchgate.net

Successful synthetic sequences have employed a variety of key transformations to construct the chromone (B188151) core and the stereochemically rich side chain. These include:

Formation of the Chromone Ring: The Baker-Venkataraman rearrangement has been a cornerstone for constructing the central chromone system. nih.govresearchgate.net

Side Chain Construction: The side chain has been assembled using powerful carbon-carbon bond-forming reactions. These include titanium-mediated syn-diastereoselective aldol (B89426) reactions to set adjacent stereocenters and the Horner-Wadsworth-Emmons reaction to install the (E)-carbon-carbon double bond with high selectivity. nih.gov Other notable reactions include Friedel-Crafts acylation, Grubbs cross-metathesis, and the Nozaki-Hiyama-Kishi reaction for fragment coupling. researchgate.netresearchgate.net

Stereocenter Installation: Asymmetric methods are critical for establishing the multiple chiral centers in the side chain. Key methods include the alkylation of SAMP-hydrazones, anti-diastereoselective reductions using reagents like triacetoxyborohydride (B8407120), and Sharpless asymmetric epoxidation. nih.govresearchgate.net

A significant hurdle in the structural elucidation of this compound was the difficulty in obtaining crystals suitable for X-ray analysis, which necessitated the use of chemical correlation through synthesis to confirm the absolute configuration of the side chain. worktribe.com

| Key Transformation | Purpose in this compound Synthesis | Reference(s) |

| Baker-Venkataraman Rearrangement | Formation of the chromone core | nih.govresearchgate.net |

| Titanium-mediated Aldol Reaction | Stereoselective C-C bond formation in the side chain | nih.gov |

| Horner-Wadsworth-Emmons Reaction | Creation of the (E)-alkene in the side chain | nih.gov |

| Desymmetrization of Bicyclic Olefin | Introduction of multiple chiral centers | researchgate.netresearchgate.net |

| Friedel-Crafts Acylation | Acylation of the aromatic ring | researchgate.net |

| Grubbs Cross Metathesis | Alkene bond formation | researchgate.net |

Stereoselective and Regioselective Control in this compound Total Synthesis

Achieving precise control over stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule) is paramount in the total synthesis of this compound. quora.com The molecule's multiple stereocenters and functional groups demand highly selective reactions.

Stereoselectivity:

Diastereoselective Reactions: The synthesis relies heavily on diastereoselective reactions to set the relative configuration of the stereocenters in the side chain. A titanium-mediated aldol reaction has been used to achieve syn-diastereoselectivity, while a subsequent triacetoxyborohydride reduction proceeded with high anti-diastereoselectivity. nih.gov The stereochemical outcome of such aldol reactions is often dictated by the geometry of the enolate intermediate, where Z-enolates typically yield syn-aldol products and E-enolates lead to anti-aldol products via cyclic transition states. msu.edu

Enantioselective Reactions: To control the absolute stereochemistry, chiral auxiliaries or catalysts are used. The alkylation of a chiral SAMP-hydrazone is a key step that establishes an early stereocenter, from which the others are built. nih.gov

Regioselectivity:

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites. quora.com In the context of this compound synthesis, an example is the regioselective demethylation of a dimethoxy precursor during the formation of the chromone ring system. researchgate.net This ensures that the correct hydroxyl group is unmasked for subsequent reactions.

| Type of Selectivity | Specific Reaction Example | Outcome | Reference(s) |

| Enantioselectivity | Alkylation of SAMP-hydrazone | Sets absolute configuration of a key stereocenter | nih.gov |

| Diastereoselectivity | Titanium-mediated aldol reaction | syn-diastereoselective formation of an alcohol | nih.gov |

| Diastereoselectivity | Triacetoxyborohydride reduction | anti-diastereoselective formation of a diol | nih.gov |

| Regioselectivity | Demethylation | Selective removal of one methyl ether group | researchgate.net |

| Stereoselectivity (Geometric) | Horner-Wadsworth-Emmons | Exclusive formation of the (E)-double bond | nih.gov |

Semi-Synthetic Approaches for this compound Analogues and Derivatives

Semi-synthesis, which involves the chemical modification of the natural product, provides a direct route to analogues and derivatives for structure-activity relationship (SAR) studies. These studies are essential for identifying the key structural features required for biological activity and for designing simplified, more stable, or more potent analogues. mdpi.comnih.gov The chroman-2-one core of this compound is considered a promising template for developing new modulatory molecules. researchgate.net

An example of a semi-synthetic modification is the preparation of iso-methoxy-stigmatellin A from naturally occurring this compound A. mdpi.com This isomerization involves the migration of a methoxy (B1213986) group from the C-6' position to the C-12' position on the side chain, a reaction proposed to occur via a heptatrienyl cation intermediate triggered by electrophilic protons. mdpi.com The isolation of new natural derivatives, such as stigmatellic acid and this compound C, which feature modifications on the alkenyl side chain, provides further insight into key biosynthetic steps and offers new templates for semi-synthetic work. mdpi.comresearchgate.net

Design and Synthesis of this compound Probes and Affinity Labels for Biochemical Investigations

To investigate the interactions of this compound with its biological target, the cytochrome bc₁ complex, specialized molecular probes are required. These probes are typically designed with three components: a ligand (the this compound pharmacophore), a reactive or reporter group, and a linker. iu.edu

One such probe is a synthesized this compound derivative, UST, in which the conjugated triene system of the side chain was replaced with a simpler aliphatic tail. researchgate.net This modification simplifies the structure while retaining the essential binding elements. This derivative was used for Fourier-transform infrared (FTIR) difference spectroscopy studies to monitor the binding of the inhibitor to the bc₁ complex. researchgate.net

Affinity labels are another class of probes designed to covalently bind to the target protein, enabling its identification and the mapping of the binding site. nih.gov Photoaffinity labels, which become reactive upon irradiation with UV light, are particularly useful. iu.edu While a specific photoaffinity label for this compound is not detailed in the provided sources, the use of probes like trifluoromethyldiazirinyl-[3H]pyridaben ([³H]TDP) has been employed to study the inhibitor binding domain of complex I, where this compound was shown to influence the labeling pattern, indicating its binding in a nearby or overlapping site. core.ac.uk

Methodologies for Isotopic Labeling of this compound for Mechanistic Research

Isotopic labeling is a powerful technique for elucidating enzyme mechanisms and studying drug-target interactions at an atomic level. nih.govacs.org By replacing an atom in a molecule with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the labeled molecule can be tracked and its interactions monitored using spectroscopic techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

For this compound, a synthetic approach was used to create a specifically labeled version for mechanistic studies. researchgate.net A derivative of this compound was synthesized with a ¹³C label specifically incorporated at the carbonyl group of the chromone ring. researchgate.net This labeled compound was instrumental in FTIR spectroscopy experiments. The ¹³C=O vibrational mode exhibits a detectable frequency shift upon binding to the protein, providing direct evidence of the interaction between this specific carbonyl group and the cytochrome bc₁ complex. researchgate.net This method allows for the precise monitoring of changes in the inhibitor and the protein during the redox cycle. researchgate.net

Molecular Mechanisms of Stigmatellin Action

Stigmatellin's Specific Interaction with the Cytochrome bc1 Complex (Complex III)

This compound (B1206613) exerts its inhibitory effect by binding with high affinity to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III). wikipedia.org This interaction effectively blocks the transfer of electrons from ubiquinol (B23937), a key step in the Q-cycle mechanism that drives proton translocation and subsequent ATP synthesis. acs.orgportlandpress.com The binding of this compound is a complex process influenced by the redox state of the complex's components and induces significant conformational changes. researchgate.net

Characterization of the Q(o) Site Binding Pocket and this compound's Orientation

The Qo site is a bifurcated pocket within the cytochrome b subunit of the complex. This compound binds to the distal niche of this pocket, a region also targeted by other inhibitors like 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT). acs.orgacs.org

The binding of this compound is characterized by specific interactions between its chromone (B188151) headgroup and amino acid residues within the Qo pocket. wikipedia.orgnih.gov A critical interaction is the formation of a hydrogen bond between the carbonyl group of this compound's chromone ring and the Nδ1 atom of the histidine-181 residue of the Rieske iron-sulfur protein (ISP). wikipedia.orgacs.org This histidine is also a ligand to the [2Fe-2S] cluster of the ISP. portlandpress.com Additionally, the hydrophobic alkenyl side chain of this compound establishes van der Waals interactions with residues of cytochrome b, further stabilizing its position within the binding pocket. acs.org The orientation of this compound within the Qo site is not identical to its conformation when bound to other quinone-binding sites, such as the QB site of the photosynthetic reaction center, highlighting the structural variability of these sites. nih.gov

Disruption of Electron Transfer from Ubiquinol to the Rieske Iron-Sulfur Protein

The binding of this compound at the Qo site physically obstructs the access of the natural substrate, ubiquinol, to its binding site. This steric hindrance is a primary mechanism of its inhibitory action. Furthermore, the hydrogen bond formed between this compound and the Rieske ISP has profound consequences for electron transfer. portlandpress.com

This interaction significantly raises the midpoint potential of the Rieske [2Fe-2S] cluster from approximately +290 mV to +540 mV. wikipedia.orgebi.ac.uknih.gov This dramatic increase in redox potential effectively locks the ISP in an oxidized state, preventing it from accepting electrons from ubiquinol. Consequently, the entire electron flow through the high-potential chain to cytochrome c1 is halted. nih.gov The binding of this compound also restricts the mobility of the ISP's cytoplasmic domain, which is essential for transferring the electron to cytochrome c1. wikipedia.orgebi.ac.uk

Effects on Proton Translocation and the Q-Cycle Mechanism

The Q-cycle is the process by which the cytochrome bc1 complex couples electron transfer to the pumping of protons across the inner mitochondrial membrane, generating the proton-motive force for ATP synthesis. acs.orgportlandpress.com this compound's inhibition of electron transfer at the Qo site directly disrupts this fundamental process.

By preventing the oxidation of ubiquinol, this compound blocks the release of two protons into the intermembrane space that would normally occur during the first step of the Q-cycle. portlandpress.com The cessation of electron flow through both the high-potential chain (to cytochrome c1) and the low-potential chain (through hemes bL and bH) means that the entire cycle is arrested. nih.gov This leads to a collapse of the proton gradient across the membrane, thereby inhibiting ATP synthesis. In dimeric cytochrome bc1 complexes, the binding of just one molecule of this compound per dimer can be sufficient to inhibit the entire complex, a phenomenon known as "half-of-the-sites" reactivity. nih.gov

Structural Basis of this compound-Cytochrome bc1 Complex Interactions: Insights from Crystallography and Spectroscopy

X-ray crystallography has been instrumental in elucidating the structural details of the this compound-cytochrome bc1 complex interaction. Crystal structures of the complex from various sources, including bovine, avian, yeast, and bacterial species, with this compound bound have been resolved. wikipedia.orgpdbj.org These structures confirm that this compound binds at the Qo site in a position distal to the heme bL. wikipedia.org

These crystallographic studies have revealed significant conformational changes in the cytochrome b subunit upon this compound binding. Specifically, the binding induces movement in the cd1 helix and the PEWY motif of cytochrome b. pnas.org The binding of this compound also immobilizes the extrinsic domain of the Rieske ISP, a crucial aspect for obtaining high-resolution crystals of the bacterial complex. nih.gov

Spectroscopic techniques have provided further insights into the dynamic aspects of this interaction. Fourier-transform infrared (FTIR) difference spectroscopy has been used to monitor the binding of this compound and has provided direct evidence for the interaction of its carbonyl group with the protein. acs.orgacs.org Electron paramagnetic resonance (EPR) spectroscopy has been used to study the effect of this compound on the Rieske [2Fe-2S] cluster, confirming the significant increase in its midpoint potential and revealing alterations in the EPR spectrum. nih.gov

| Technique | Key Findings | References |

| X-ray Crystallography | Determined the binding of this compound to the Qo site, distal to heme bL. Revealed conformational changes in cytochrome b and immobilization of the Rieske ISP. | wikipedia.orgpdbj.orgnih.gov |

| FTIR Spectroscopy | Provided direct evidence of the hydrogen bond between this compound's carbonyl group and the Rieske ISP. | acs.orgacs.org |

| EPR Spectroscopy | Confirmed the significant increase in the midpoint potential of the Rieske [2Fe-2S] cluster upon this compound binding. | nih.gov |

This compound's Influence on Reactive Oxygen Species (ROS) Generation in Research Models

The mitochondrial electron transport chain is a major source of cellular reactive oxygen species (ROS). The Qo site of Complex III is a primary site of superoxide (B77818) production. However, inhibitors that block the binding of ubiquinol to the Qo site, such as this compound and myxothiazol (B1677603), prevent the formation of the unstable semiquinone intermediate that reacts with oxygen to produce superoxide. nih.govspandidos-publications.com Therefore, in many research models, this compound is used to inhibit or reduce ROS production from Complex III. nih.govnih.govencyclopedia.pub

Interestingly, some studies have shown that the addition of this compound to the fully oxidized bc1 complex can lead to the generation of an organic free radical and oxygen radicals, even in the absence of ubiquinol. ebi.ac.uknih.gov This is proposed to occur because the binding of this compound makes the ISP a very strong oxidant, capable of extracting an electron from a nearby organic molecule, likely an amino acid residue, leading to the reduction of the ISP and the formation of a radical. ebi.ac.uknih.gov However, this effect is distinct from the primary mechanism of ROS generation during active electron transport.

Interactions of this compound with Other Electron Transport Chain Components (e.g., Complex I, Cytochrome b6f)

While this compound is most renowned as a potent inhibitor of the cytochrome bc1 complex (Complex III), it can also interact with other components of the electron transport chain, albeit generally at higher concentrations.

Comparative Analysis of this compound's Mechanism with Other Cytochrome bc1 Inhibitors (e.g., Myxothiazol, Antimycin A)

The cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the electron transport chain of mitochondria. oup.com It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. oup.compnas.org This function is executed through a complex mechanism known as the Q-cycle, which involves two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. oup.compnas.org Various inhibitors target this complex, and their mechanisms provide insight into its function. This compound, myxothiazol, and antimycin A are classic examples of such inhibitors, each with a unique mode of action. mdpi.com

A primary distinction among these inhibitors is their target binding site. This compound and myxothiazol are classified as Qo site inhibitors, meaning they interfere with the oxidation of ubiquinol. mdpi.comwikipedia.org In contrast, antimycin A is a Qi site inhibitor, blocking the reduction of ubiquinone on the opposite side of the membrane. mdpi.comnih.gov

Comparison of Qo Site Inhibitors: this compound vs. Myxothiazol

While both this compound and myxothiazol bind to the Qo site, they occupy different sub-domains and induce distinct conformational and functional changes in the complex. oup.com The Qo site is a bifurcated pocket, and different classes of inhibitors bind to separate domains within this pocket. oup.com

This compound: this compound binds to the 'heme bL distal' domain of the Qo site. oup.comwikipedia.org A defining feature of its mechanism is its direct interaction with the Rieske iron-sulfur protein (ISP), a key subunit responsible for transferring an electron to cytochrome c1. wikipedia.org Crystal structures reveal that this compound forms a hydrogen bond with histidine-181 of the ISP, a crucial ligand for the [2Fe-2S] cluster. wikipedia.org This interaction has two major consequences:

Fixation of the ISP: The hydrogen bond locks the mobile head domain of the ISP in a fixed position, proximal to cytochrome b. wikipedia.orgnih.gov This restriction of movement prevents the ISP from transferring the electron to its acceptor, cytochrome c1. nih.gov Due to this immobilizing effect, this compound is categorized as a Pf-type (fixation) inhibitor. mdpi.com

Alteration of Redox Potential: The binding and subsequent hydrogen bonding dramatically increase the midpoint potential of the ISP's iron-sulfur cluster from approximately +290 mV to +540 mV. wikipedia.orgnih.gov

Myxothiazol: Myxothiazol binds to a different region within the Qo pocket, known as the 'heme bL proximal' domain. oup.compnas.org Crucially, in contrast to this compound, myxothiazol does not form a hydrogen bond with the Rieske ISP. wikipedia.org Its binding site is farther from the ISP, and as a result, it does not immobilize the ISP's head domain, which remains mobile. mdpi.comwikipedia.org This classifies myxothiazol as a Pm-type (mobility) inhibitor. mdpi.com The primary inhibitory action of myxothiazol is to competitively inhibit ubiquinol binding, thereby blocking the initial electron transfer to the Rieske iron-sulfur protein. wikipedia.orgnih.gov

The differing binding modes are also reflected in their spectroscopic effects. Myxothiazol binding induces a red-shift in the absorption spectrum of the reduced heme bL, while this compound's effects are more pronounced on the ISP. wikipedia.orgnih.gov

The Distinct Mechanism of Antimycin A

Antimycin A operates at a completely different location, the Qi site, which is responsible for the reduction of ubiquinone to ubiquinol. nih.govescholarship.org This site is located on the matrix side (N-side) of the inner mitochondrial membrane, whereas the Qo site is on the intermembrane space side (P-side). pnas.org

Key features of Antimycin A's mechanism include:

Binding Site: It binds specifically and with very high affinity to the Qi pocket within the cytochrome b subunit, near the bH heme. nih.govescholarship.org

Inhibition of Electron Transfer: By occupying the Qi site, antimycin A blocks the transfer of an electron from heme bH to ubiquinone. frontiersin.orgresearchgate.net This action effectively halts the second half of the Q-cycle, preventing the regeneration of ubiquinol. nih.gov

Spectroscopic Shift: Binding of antimycin A induces a characteristic red-shift in the spectrum of the reduced bH heme. oup.com

Because antimycin A and the Qo inhibitors act at separate, non-overlapping sites, their effects can be synergistic. The combined action of myxothiazol and antimycin A, for instance, can completely inhibit electron transfer through the complex. nih.gov The presence of antimycin A at the Qi site does not affect the binding of Qo inhibitors like myxothiazol or this compound at the Qo site. pnas.org

Table 1: Comparative Overview of Cytochrome bc1 Inhibitors This interactive table summarizes the primary characteristics of the three inhibitors.

| Inhibitor | Target Site | Binding Sub-domain | Primary Mechanistic Effect |

|---|---|---|---|

| This compound | Qo (Quinol Oxidation) | Heme bL Distal | Binds to and immobilizes the Rieske ISP, preventing electron transfer to cytochrome c1. mdpi.comwikipedia.orgnih.gov |

| Myxothiazol | Qo (Quinol Oxidation) | Heme bL Proximal | Blocks ubiquinol oxidation and electron transfer to the Rieske ISP. oup.comwikipedia.org |

| Antimycin A | Qi (Quinone Reduction) | Near Heme bH | Blocks electron transfer from heme bH to ubiquinone, inhibiting the final step of the Q-cycle. nih.govresearchgate.net |

Table 2: Detailed Comparison of this compound and Myxothiazol (Qo Site Inhibitors) This interactive table provides a detailed feature-by-feature comparison between this compound and Myxothiazol.

| Feature | This compound | Myxothiazol |

|---|---|---|

| Binding Domain | Distal to heme bL, near ISP oup.comwikipedia.org | Proximal to heme bL oup.compnas.org |

| Interaction with Rieske ISP | Forms a hydrogen bond with His-181 of the ISP. wikipedia.org | Does not form a hydrogen bond with the ISP. wikipedia.org |

| Effect on ISP Mobility | Fixes the ISP head domain (Pf-type inhibitor). mdpi.comwikipedia.org | ISP head domain remains mobile (Pm-type inhibitor). mdpi.com |

| Effect on ISP Redox Potential | Raises midpoint potential significantly (to ~+540 mV). wikipedia.orgnih.gov | Does not significantly alter the midpoint potential. nih.gov |

| Electron Flow Blockade | Blocks electron transfer from the ISP to cytochrome c1. nih.gov | Blocks electron transfer from ubiquinol to the ISP. wikipedia.orgnih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Myxothiazol |

| Antimycin A |

| Ubiquinol |

| Ubiquinone |

| Cytochrome b |

| Cytochrome c |

| Cytochrome c1 |

| Heme bL |

| Heme bH |

Structure Activity Relationships Sar of Stigmatellin and Its Analogues

Correlating Stigmatellin's Chromone (B188151) Core with Bioactivity

The 5,7-dimethoxy-8-hydroxychromone core is a defining feature of This compound (B1206613) and is fundamental to its bioactivity. researchgate.netfrontiersin.orgnih.gov This aromatic ring system, which resembles two fused quinone units, acts as the pharmacophore, providing the essential binding capacity and specificity for its molecular targets. researchgate.netnih.gov The chromone moiety is crucial for the interaction with the iron-sulfur protein (ISP) within the cytochrome bc1 complex, a key component of the mitochondrial respiratory chain. nih.gov

The flat, aromatic nature of the chromone ring allows it to insert into a specific pocket at the quinol oxidation (Qo) site of the cytochrome bc1 complex. nih.gov This insertion is a critical step in the inhibitory mechanism, as it blocks the binding of the natural substrate, ubiquinol (B23937).

Impact of the Hydrophobic Alkenyl Side Chain on Binding Affinity and Specificity

Attached to the chromone core at position 2 is a hydrophobic alkenyl side chain, which plays a critical role in the binding affinity and specificity of this compound. researchgate.netfrontiersin.orgnih.gov This side chain is not merely for partitioning the molecule into the hydrophobic membrane environment; it makes an essential contribution to the binding energy. nih.govucl.ac.uk

Modifications to this side chain have been shown to have a drastic effect on the binding characteristics of this compound. mdpi.com These alterations include:

Saturation of the C=C double bonds: This change diminishes the binding affinity. nih.govmdpi.com

Shift of a methoxy (B1213986) group: Altering the position of the methoxy group on the side chain affects binding. nih.govmdpi.com

Loss of methyl groups: Removal of the methyl groups also negatively impacts binding characteristics. nih.govmdpi.com

Influence of Aromatic Ring Substitutions on this compound's Molecular Interactions

Substituents on the aromatic chromone ring of this compound have a profound influence on its molecular interactions and, consequently, its biological activity. The native 5,7-dimethoxy-8-hydroxy substitution pattern is a key determinant of its potent inhibitory effects. frontiersin.orgnih.gov

Inactivation of the cytochrome P450 monooxygenase gene involved in the post-polyketide synthase hydroxylation of the aromatic ring leads to the formation of novel this compound derivatives, demonstrating the importance of this specific hydroxylation. nih.gov The methoxy groups at positions 5 and 7 are also critical. For example, studies on other chromone derivatives have shown that substituents on the A- and B-rings can significantly modulate biological activities such as antioxidant, antiviral, and antifungal properties. nih.gov

The electronic properties of these substituents are crucial. Electron-donating groups, like the hydroxyl and methoxy groups on this compound, can increase the electron density of the aromatic ring, potentially enhancing its interaction with the binding site. pressbooks.pubnih.gov Conversely, electron-withdrawing groups can decrease reactivity. pressbooks.pubnih.gov The specific positioning of these substituents affects the electrostatic potential of the molecule, which in turn governs its binding affinity and specificity for its target proteins. rsc.org

Stereochemical Requirements for Optimal this compound Activity and Binding

The stereochemistry of the chiral centers within the alkenyl side chain of this compound is a critical factor for its optimal biological activity and binding. The naturally occurring and most active form of this compound A has a specific absolute configuration of (3S, 4S, 5S, 6S, 7E, 9E, 10E). mdpi.com

The specific three-dimensional arrangement of the substituents on the side chain is essential for the molecule to adopt the correct conformation to fit into the binding pocket of its target enzymes. nih.gov Studies have shown that different conformations of this compound are adopted when it binds to the reaction center versus the cytochrome bc1 complex, highlighting the molecule's conformational flexibility. nih.gov Free rotation around the chi1 dihedral angle is a key factor that allows this compound to bind to both of these distinct protein pockets. nih.gov

The synthesis of various stereoisomers and derivatives has confirmed the importance of the natural stereochemistry. evitachem.com Even subtle changes in the stereochemical configuration can lead to a significant reduction in inhibitory potency, underscoring the high degree of stereospecificity required for the interaction between this compound and its biological targets. mdpi.comnih.gov

SAR Studies on this compound Derivatives for Modulating Specific Biological Pathways or Targets

Structure-activity relationship (SAR) studies on this compound derivatives have been instrumental in exploring how modifications to its structure can modulate its activity towards specific biological pathways or targets. These studies have led to the development of analogues with altered or enhanced properties.

For example, the inactivation of a cytochrome P450 monooxygenase gene involved in this compound's biosynthesis resulted in two new derivatives, this compound X and Y. mdpi.com this compound Y has shown potential as an anti-biofilm agent against the Pseudomonas quinolone signal (PQS) system. mdpi.com

Further research has produced other derivatives with altered side chains, such as those with a terminal carboxylic acid group, a methoxy group at a different position (C-12'), or a vicinal diol. mdpi.comresearchgate.netnih.gov These new stigmatellins exhibited different levels of cytotoxic and antimicrobial activities compared to the parent compound, with this compound A generally showing superior bioactivity. mdpi.com

The following table summarizes the biological activities of some this compound derivatives:

| Compound | Modification | Observed Biological Activity | Reference |

| This compound A | Parent Compound | Potent inhibitor of mitochondrial and photosynthetic respiratory chains; superior antimicrobial and cytotoxic activity compared to derivatives 1-3. | mdpi.commdpi.com |

| This compound Y | Derivative from gene inactivation | Potential anti-biofilm agent against the Pseudomonas quinolone signal system. | mdpi.com |

| Stigmatellic Acid (1) | Terminal carboxylic acid group on side chain | Reduced antimicrobial and cytotoxic activity compared to this compound A. | mdpi.com |

| iso-Methoxy this compound (2) | Methoxy group at C-12' of side chain | Reduced antimicrobial and cytotoxic activity compared to this compound A. | mdpi.com |

| This compound C (3) | Vicinal diol on side chain | Reduced antimicrobial and cytotoxic activity compared to this compound A. | mdpi.com |

These SAR studies provide a valuable framework for the rational design of new this compound-based compounds with tailored biological profiles for potential therapeutic or research applications. nih.gov

Advanced Methodologies and Techniques in Stigmatellin Research

Spectroscopic Characterization of Stigmatellin-Protein Interactions

Spectroscopic methods have been instrumental in detailing the binding of This compound (B1206613) to its primary target, the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR difference spectroscopy has been employed to probe the molecular interactions between this compound and the cytochrome bc1 complex. researchgate.netacs.orgnih.gov Studies using this technique have provided direct evidence for the interaction of the carbonyl group of this compound with the protein, indicated by a shift in the ν(C=O) vibrational mode of approximately 10 cm⁻¹. acs.orgnih.gov This interaction is crucial for its inhibitory activity. Furthermore, FTIR studies have revealed that the binding of this compound influences the protonation state and/or orientation of acidic side chains within the protein, with observed changes at 1746 and 1734 cm⁻¹. acs.orgnih.govuni-frankfurt.de Electrochemically induced FTIR difference spectra have also shown that this compound itself is redox-active, capable of undergoing reduction but not oxidation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy has been pivotal in understanding how this compound affects the Rieske iron-sulfur protein (ISP), a key subunit of the cytochrome bc1 complex. The addition of this compound to the oxidized cytochrome bc1 complex induces the reduction of the ISP, even in the absence of an external electron source. nih.gov This binding event dramatically increases the midpoint potential of the ISP from approximately 290 mV to 540 mV. nih.govwikipedia.org EPR spectra of the reduced ISP exhibit a characteristic rhombic symmetry with g-values of gz = 2.02, gy = 1.89, and gx = 1.80. nih.gov The binding of this compound alters the EPR spectrum of the ISP, and these changes have been used to probe the conformation of the protein and its interaction with other inhibitors. pnas.orgpnas.org High-resolution EPR and electron spin echo envelope modulation (ESEEM) have shown that the interaction between the ISP and this compound is similar to that with the native substrate, quinone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed studies specifically using NMR to probe this compound-protein interactions are less commonly cited in the provided context, NMR spectroscopy, in general, is a powerful tool for determining the three-dimensional structure of proteins and their complexes in solution. Techniques like Saturation Transfer Difference (STD)-NMR are used to identify the parts of a ligand that are in close contact with a protein, a method applicable to understanding this compound's binding epitope. d-nb.info 13C NMR has been used in the structural characterization of this compound and its derivatives. capes.gov.brmdpi.com

Fluorescence Spectroscopy: Fluorescence-based assays are frequently used in high-throughput screening to identify mitochondrial inhibitors. nih.gov While not directly detailing the spectroscopic characterization of the this compound-protein interaction itself, changes in fluorescence can be used to monitor the effects of this compound on mitochondrial function, such as the production of reactive oxygen species (ROS). For example, the fluorescence of DCFDA is used to measure ROS levels, which are affected by this compound's inhibition of Complex I. nih.gov

| Spectroscopic Technique | Key Findings in this compound Research | References |

|---|---|---|

| FTIR Spectroscopy | - Shift of ν(C=O) vibrational mode by ~10 cm⁻¹ upon binding to cytochrome bc1 complex.

| researchgate.netacs.orgnih.govuni-frankfurt.denih.gov |

| EPR Spectroscopy | - Induces reduction of the Rieske iron-sulfur protein (ISP).

| nih.govwikipedia.orgpnas.orgpnas.orgnih.govresearchgate.net |

| NMR Spectroscopy | - Used for structural elucidation of this compound derivatives (¹³C NMR).

| d-nb.infocapes.gov.brmdpi.com |

| Fluorescence Spectroscopy | - Used in assays to measure the downstream effects of this compound inhibition, such as changes in reactive oxygen species (ROS) production. | nih.govnih.gov |

Cryo-Electron Microscopy and X-ray Crystallography in Elucidating this compound-Target Complexes

High-resolution structural techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided atomic-level details of how this compound binds to its targets.

X-ray Crystallography: Numerous crystal structures of the cytochrome bc1 complex from various species (bovine, avian, yeast, and bacteria) with this compound bound have been solved. wikipedia.orgresearchgate.netrcsb.org These structures reveal that this compound binds at the quinol oxidation (Qo) site of cytochrome b. wikipedia.orgnih.gov It interacts with the Rieske ISP through a hydrogen bond to His-181 and with cytochrome b via a hydrogen bond with Glu-272. nih.gov The binding of this compound immobilizes the extrinsic domain of the Rieske protein in a position close to heme bL, referred to as the "b-position," which restricts its movement and thus inhibits electron transfer to cytochrome c1. nih.govpnas.org The resolution of these crystal structures, such as the bovine complex at 2.10 Å, has been crucial for understanding its inhibitory mechanism and for providing a basis for structure-based drug design. rcsb.orgrsc.orgscirp.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography for studying large membrane protein complexes like the cytochrome bc1 complex. nih.goviucr.org This technique is particularly valuable when protein crystallization is challenging. iucr.org While the initial search results focus more on X-ray crystallography for this compound itself, cryo-EM has been successfully used to solve the structures of the apo and other inhibitor-bound forms of the cytochrome bc1 complex to resolutions that allow for the clear identification of bound inhibitors. iucr.org This demonstrates the viability of cryo-EM for future structural studies involving this compound and its analogs.

| Structural Biology Technique | Key Insights into this compound-Target Complexes | PDB Examples | References |

|---|---|---|---|

| X-ray Crystallography | - this compound binds to the Qo site of cytochrome b.

| 1PP9, 2IBZ, 1EZV | nih.govwikipedia.orgresearchgate.netrcsb.orgnih.govnih.govpnas.orgrsc.orgscirp.org |

| Cryo-Electron Microscopy | - A viable method for determining the structure of inhibitor-bound cytochrome bc1 complex.

| Not specified for this compound | nih.goviucr.org |

Photoaffinity Labeling and Chemical Biology Approaches for this compound Target Identification

Chemical biology techniques, particularly photoaffinity labeling, are powerful for identifying and characterizing the binding sites of small molecules like this compound.

Photoaffinity Labeling: This method involves synthesizing a derivative of the molecule of interest (in this case, this compound) that contains a photo-reactive group. Upon exposure to UV light, this group forms a covalent bond with nearby amino acid residues in the binding pocket, permanently "labeling" the target protein. While the search results mention the use of photoaffinity analogs for other mitochondrial inhibitors like ubiquinone derivatives and pyridaben, they also highlight the principle's applicability. core.ac.uknih.govacs.org For instance, photoaffinity labeling has been used to identify the subunits of Complex I that bind to certain inhibitors. core.ac.uknih.gov Although a specific photoaffinity analog of this compound is not detailed in the provided results, this approach remains a key strategy in chemical biology for unequivocally identifying drug-binding sites. This compound itself has been used in photoaffinity labeling studies as a competitor to probe the binding sites of other ligands, demonstrating its utility in this context. core.ac.uknih.gov

Chemical Genomics and Other Approaches: A chemical genomics screen identified several inhibitors of HIF-1 (hypoxia-inducible factor-1), with many acting through the inhibition of mitochondrial ROS production. pnas.org In this context, Qo site inhibitors like myxothiazol (B1677603) and this compound were noted as being highly effective at preventing hypoxia-induced ROS, validating the mitochondrial bc1 complex as a key regulatory node. pnas.org This highlights a chemical biology approach where this compound's known mechanism helps to elucidate broader cellular pathways.

Computational Chemistry and Molecular Dynamics Simulations in this compound Research

Computational methods are increasingly used to complement experimental data, providing dynamic insights into ligand binding and mechanism.

Molecular Docking: Docking studies have been used to predict and analyze the binding pose of this compound and its derivatives within the Qo site of the cytochrome bc1 complex. rsc.orgscirp.orgmdpi.com These studies often use the crystal structure of the this compound-bound complex (e.g., PDB ID: 2ibz or 1EZV) as a starting point. scirp.orgmdpi.com Docking simulations have been employed to compare the binding of this compound with other inhibitors like atovaquone, revealing key interactions such as the hydrogen bond with His-181. rsc.orgscirp.org These computational models help in rationalizing the structure-activity relationships of different inhibitors and guide the design of new ones.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the this compound-protein complex over time. A study that used a combination of fingerprint and descriptor similarity, molecular docking, and MD simulations aimed to identify novel Qo inhibitors using this compound as a reference. mdpi.com Such simulations can reveal the flexibility of the binding pocket and the stability of key interactions, such as the reorientation of the Glu-272 side chain upon ligand binding, which might not be fully captured by static crystal structures. uni-frankfurt.demdpi.com

Application of this compound as a Biochemical Tool for Studying Mitochondrial Electron Transport and Bioenergetics

Due to its high affinity and specific site of action, this compound is widely used as a chemical tool to investigate mitochondrial function.

Probing the Qo Site and ROS Production: The binding of this compound has been shown to prevent the production of reactive oxygen species (ROS) that can occur at the Qo site. researchgate.net This contrasts with inhibitors like antimycin A, which can enhance ROS production. acs.org This differential effect makes this compound a critical tool for studying the mechanisms of mitochondrial ROS generation, a process implicated in aging and various diseases. researchgate.net It has also been used to demonstrate that under certain conditions, Complex II, not Complex III, is the primary site of ROS production. researchgate.net

Investigating Mitochondrial Permeability Transition: this compound has been used to study the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways. In studies of cadmium-induced neurotoxicity, this compound was shown to be a strong protector, suggesting an involvement of the respiratory chain, specifically Complex III, in the mPTP-mediated damage. nih.gov

High-Throughput Screening Methodologies Utilizing this compound as a Reference Inhibitor or Probe

This compound's well-characterized inhibitory activity makes it an essential control and reference compound in high-throughput screening (HTS) for novel mitochondrial inhibitors.

Reference Inhibitor in HTS: In HTS campaigns designed to find new compounds that target mitochondrial respiration, this compound is often used as a positive control for 100% inhibition. nih.gov For example, in a screen to identify inhibitors of Plasmodium oxygen consumption, this compound at 10 µM was used as the reference compound for complete inhibition in mammalian cells. nih.gov Its use ensures the reliability and validity of the screening assay.

Target Validation and Mechanism of Action Studies: When HTS campaigns identify novel bioactive compounds, this compound can be used in secondary assays to determine if the new hits act on the same target. nih.govpnas.org If a new compound's effects are similar to or occluded by this compound, it suggests a similar mechanism of action involving the Qo site of Complex III. This approach was used to validate hits from a screen for antimalarial compounds, helping to classify them as mitochondrial respiratory chain inhibitors. nih.gov

Broader Research Implications and Conceptual Frameworks

Stigmatellin (B1206613) as a Paradigm for Understanding Quinol Oxidation Site Inhibition

This compound serves as a quintessential model for investigating the inhibition of the quinol oxidation (Qo) site within the cytochrome bc1 and cytochrome b6f complexes, which are crucial components of mitochondrial and photosynthetic electron transport chains, respectively. wikipedia.orgibpc.fr Its potency as an inhibitor is underscored by its extremely low dissociation constant, making it one of the most effective inhibitors known for the cytochrome b6f complex. capes.gov.brresearchgate.net The detailed structural and functional data derived from studies involving this compound have provided a foundational framework for understanding how various inhibitors interact with this critical enzymatic site.

The Qo site is structurally complex, featuring a bifurcated volume that allows for differential binding of various inhibitor classes. acs.org this compound is classified as a "distal niche" or Class I inhibitor, binding near the interface where the Rieske iron-sulfur protein (ISP) docks. acs.orgbionity.com This is in contrast to "proximal niche" or Class II inhibitors like myxothiazol (B1677603), which bind closer to the heme bL component. acs.orgbionity.com Crystal structures reveal that this compound occupies a significant portion of the Qo site, with its chromone (B188151) head group forming specific hydrogen bonds that are key to its inhibitory action. researchgate.net Notably, the carbonyl oxygen of this compound's chromone ring accepts a hydrogen bond from a histidine residue (His161 in yeast) of the ISP, which is also a ligand to the [2Fe-2S] cluster. researchgate.netnih.govpnas.org On the other side, its phenolic hydroxyl group donates a hydrogen bond to a glutamate (B1630785) residue of cytochrome b. researchgate.net

This precise interaction has profound functional consequences. The binding of this compound locks the mobile, extrinsic domain of the Rieske ISP in a fixed position, proximal to cytochrome b, thereby preventing the electron transfer to cytochrome c1. wikipedia.orgmdpi.compurdue.edu This stabilization of the ISP is so effective that this compound is frequently used in crystallographic studies to reduce the mobility of the ISP domain, leading to better-ordered crystals. nih.govpurdue.edu The complete inhibition of electron transfer and superoxide (B77818) production by this compound, in contrast to the partial inhibition by proximal niche inhibitors like myxothiazol, highlights the critical role of the distal binding domain in the catalytic cycle. scispace.com This makes this compound an invaluable tool for dissecting the specific steps of quinol oxidation and the mechanism of the Q-cycle. scispace.compnas.org

Table 1: Classification and Binding Characteristics of Qo Site Inhibitors

| Class | Inhibitor Example | Binding Domain | Key Interaction | Effect on Rieske ISP |

|---|---|---|---|---|

| Class I (Distal) | This compound, UHDBT | Distal to heme bL, near ISP interface | Interacts directly with the Rieske ISP acs.org | Stabilizes and locks the ISP in a fixed position wikipedia.orgpurdue.edu |

| Class II (Proximal) | Myxothiazol, MOA-inhibitors | Proximal to heme bL | Shifts the spectrum of heme bL acs.org | Does not directly interact with the Rieske ISP acs.org |

Conceptual Insights from this compound Research into Electron Transfer and Proton Coupling Mechanisms

Research utilizing this compound has yielded profound conceptual insights into the intricate coupling of electron transfer and proton translocation at the Qo site. A key finding is that this compound binding dramatically increases the midpoint potential of the Rieske [2Fe-2S] cluster, from approximately +290 mV to +540 mV. wikipedia.orgnih.gov This shift makes the ISP a much stronger oxidant. nih.gov The binding of this compound to the oxidized bc1 complex can actually induce the reduction of the ISP, likely by extracting an electron from a nearby amino acid residue, which in turn generates an organic free radical. nih.govnih.gov This phenomenon highlights the powerful electronic influence of ligand binding within the active site.

This compound has also been ingeniously employed as a molecular probe to investigate the electrostatic environment within quinone-binding pockets. nih.govresearchgate.net The phenolic group on its chromone ring has a pKa value that is highly sensitive to the local electrostatic potential. nih.govresearchgate.netpsu.edu By measuring the pKa of bound this compound, researchers can directly monitor the electrostatic potential within the Q-binding site of photosynthetic reaction centers. nih.govresearchgate.net These studies have revealed a substantial negative potential in the Q-binding pocket, which is crucial for controlling the rate and driving force of electron transfer to quinone. nih.gov

Furthermore, this compound serves as an excellent chemical mimic for the protonated semiquinone (QH•), a transient and difficult-to-study intermediate in the quinone reduction cycle. nih.govresearchgate.net Because this compound binds in a similar position and mimics the protonated state of the semiquinone, it provides a stable model to study the binding modes and interactions that are critical for the proton-coupled electron transfer that defines the Q-cycle. nih.gov For instance, models based on this compound-bound structures suggest that hydrogen bonds from specific residues, like Glu-272 of cytochrome b and His-161 of the ISP, are crucial for stabilizing the quinol substrate and facilitating the release of protons during its oxidation. pnas.org

This compound's Contribution to Advancing Fundamental Knowledge of Mitochondrial and Photosynthetic Electron Transport

This compound's utility extends across both mitochondrial and photosynthetic systems, making it a powerful tool for comparative bioenergetics. It is a potent inhibitor of both the cytochrome bc1 complex in mitochondria and the analogous cytochrome b6f complex in the thylakoid membranes of chloroplasts and cyanobacteria. wikipedia.orgnih.gov This dual inhibitory action allows for parallel investigations, revealing conserved mechanisms and unique adaptations in these fundamental energy-transducing pathways. ibpc.frresearchgate.net

A key conceptual advance stemming from this compound research is the principle of "half-sites" inhibition. In dimeric cytochrome bc1 and b6f complexes, the binding of just one molecule of this compound per dimer can be sufficient to completely inhibit the electron transfer activity of both monomers. nih.gov This finding implies a high degree of cooperative interaction between the two active sites within the dimer, a critical insight into the functional architecture of these complexes. nih.gov

By blocking electron flow at a very specific point—the transfer of an electron from the reduced Rieske ISP to cytochrome c1—this compound allows researchers to isolate and study preceding or subsequent steps in the electron transport chain. bionity.comnih.gov For example, its use has been instrumental in demonstrating that the reduction of cytochrome b6 is enhanced when quinol oxidation is blocked, providing evidence for the bifurcated electron pathway at the heart of the Q-cycle mechanism. researchgate.net The precise and potent nature of its inhibition has solidified the understanding of the sequence of electron carriers and the central role of the Rieske protein's movement in both mitochondrial respiration and photosynthesis. wikipedia.orgnih.gov

Table 2: Comparative Effects of this compound on Respiratory and Photosynthetic Complexes

| Feature | Mitochondrial Cytochrome bc1 Complex | Photosynthetic Cytochrome b6f Complex |

|---|---|---|

| Primary Function | Component of the respiratory chain, ATP production | Links Photosystem II and Photosystem I, proton pumping |

| Inhibition Site | Quinol oxidation (Qo) site wikipedia.org | Quinol oxidation (Qo) site wikipedia.org |

| Key Interaction | Binds to cytochrome b and the Rieske ISP wikipedia.org | Binds to cytochrome b6 and the Rieske ISP nih.gov |

| Functional Consequence | Blocks electron transfer to cytochrome c1 nih.gov | Blocks electron transfer to plastocyanin via cytochrome f nih.gov |

| Inhibitory Potency | High, comparable to antimycin and myxothiazol researchgate.net | Very high, one of the most potent inhibitors known capes.gov.br |

Strategic Use of this compound in Elucidating Cellular Bioenergetic Dysregulation in Research Models

Beyond its use in studying isolated enzyme complexes, this compound is a strategic tool for inducing and investigating cellular bioenergetic dysfunction in more complex biological models. nih.govnih.gov As a highly specific and potent inhibitor of Complex III of the electron transport chain, it can be used to reliably disrupt mitochondrial respiration, allowing researchers to study the downstream consequences of impaired oxidative phosphorylation. patsnap.commdpi.com

In cellular bioenergetics research, it is crucial to distinguish between oxygen consumption due to mitochondrial respiration and that from other cellular enzymes. nih.gov this compound, often in combination with a Complex I inhibitor like rotenone, is used to completely shut down the mitochondrial electron transport chain. nih.gov The residual oxygen consumption measured after the addition of these inhibitors represents the non-mitochondrial respiration, providing a critical baseline for assessing true mitochondrial activity. nih.gov This approach is fundamental in studies using techniques like high-resolution respirometry to analyze mitochondrial function in cell cultures, including those modeling neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature. researchgate.netmdpi.com

The ability to induce a specific bioenergetic lesion with this compound helps to dissect complex cellular responses to energy stress. For example, studies have used this compound to investigate how mitochondrial inhibition affects cellular processes like the generation of reactive oxygen species (ROS), the activation of stress signaling pathways, and the induction of programmed cell death. patsnap.com By providing a means to precisely perturb the energy-producing machinery of the cell, this compound helps to build and test models of how bioenergetic failure contributes to various disease states. frontiersin.org

This compound as a Lead Compound for Investigating Novel Biochemical Mechanisms

Isolated from the myxobacterium Stigmatella aurantica, this compound itself is a product of a unique biosynthetic pathway. wikipedia.orgmdpi.com The study of its assembly by an unusual polyketide synthase (PKS) has provided insights into how bacteria generate complex, bioactive natural products. nih.govresearchgate.net The discovery of new this compound derivatives with different side-chain decorations continues to inform our understanding of these biosynthetic processes. mdpi.comresearchgate.net

The unique chemical structure and potent biological activity of this compound make it an important lead compound in the search for new therapeutic agents and agricultural fungicides. researchgate.net Researchers have synthesized and tested numerous derivatives of this compound to understand the structure-activity relationship—that is, which parts of the molecule are essential for its inhibitory function. researchgate.net These studies have generally shown that the chromone ring system and a relatively lipophilic side chain are critical for high inhibitory potency. researchgate.net This knowledge is valuable for designing synthetic analogs that may have improved properties, such as enhanced specificity or reduced toxicity, for potential applications in medicine or agriculture. researchgate.netplos.org

Moreover, the unique mechanism of action of this compound continues to drive research into novel biochemical phenomena. Its ability to induce reduction of the ISP in the absence of a substrate and generate free radicals has opened new questions about intramolecular electron transfer and redox reactions within proteins. nih.gov As such, this compound is not just an inhibitor but a chemical tool that continues to help uncover new layers of complexity in fundamental biochemical mechanisms. nih.gov

Future Directions and Emerging Research Avenues for Stigmatellin

Exploration of Novel Stigmatellin (B1206613) Analogues with Tunable Selectivity for Research Probes

The development of novel this compound analogues with tailored properties is a key area of future research. By modifying the chemical structure of this compound, scientists aim to create research probes with tunable selectivity for different components of the cytochrome bc1 complex. Alterations to the alkenyl side chain, such as saturating the double bonds, shifting a methoxy (B1213986) group, or removing methyl groups, have been shown to specifically affect the binding characteristics of this compound. nih.gov These modifications can diminish binding affinity and alter the inhibitor's effect on the midpoint potential of the Rieske iron-sulfur protein. nih.gov